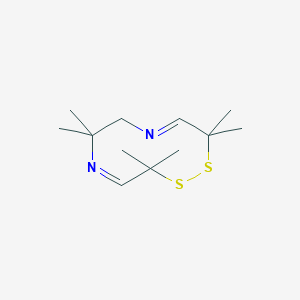![molecular formula C15H20N4O B14360194 6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 90167-23-0](/img/structure/B14360194.png)
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity. This can include the use of specialized catalysts, solvents, and reaction conditions tailored to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and neurodegeneration. For example, it may inhibit the activity of nuclear factor kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Known for its strong 5-lipoxygenase (5-LOX) inhibitory activity.
N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits antitumor activity and CDK6 inhibitory properties.
Uniqueness
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific structural features and potential pharmacological properties. Its ability to inhibit multiple inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
Propriétés
Numéro CAS |
90167-23-0 |
|---|---|
Formule moléculaire |
C15H20N4O |
Poids moléculaire |
272.35 g/mol |
Nom IUPAC |
6-[[4-(2-methylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O/c1-10(2)9-20-13-5-3-11(4-6-13)7-12-8-14(16)19-15(17)18-12/h3-6,8,10H,7,9H2,1-2H3,(H4,16,17,18,19) |
Clé InChI |
GBUFOVJHKKMFRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

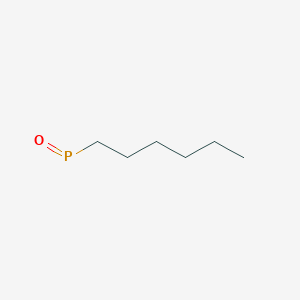
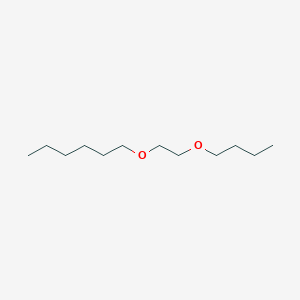
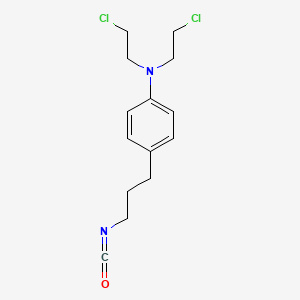
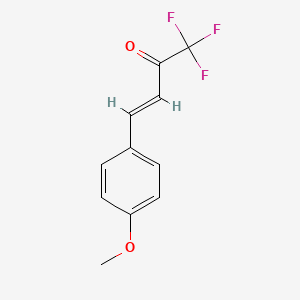
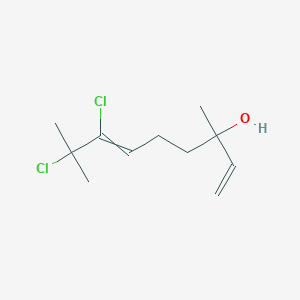
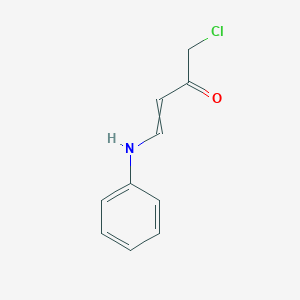
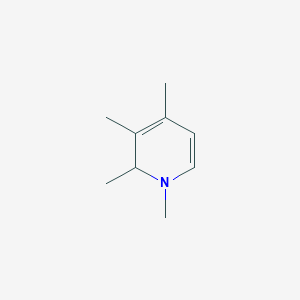
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
